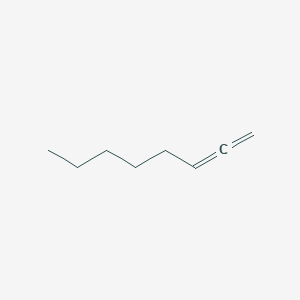
1,2-Octadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Octadiene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
-
Polymer Production :
- 1,2-Octadiene is utilized in the production of various polymers. Its unsaturated nature allows it to act as a co-monomer in the synthesis of high-performance polyolefins. For example, it can enhance the mechanical properties and thermal stability of polyethylene and polypropylene when used as a crosslinking agent .
- Chemical Intermediates :
- Catalytic Processes :
Case Study 1: Epoxidation Reactions
A recent study focused on optimizing the epoxidation of this compound using a novel catalyst system. The research highlighted the use of polybenzimidazole supported molybdenum(VI) complex as a catalyst for the selective conversion of this compound to its corresponding epoxide. The optimization process involved varying reaction conditions such as temperature and catalyst loading, achieving a maximum yield of 66.22% under optimal conditions .
Case Study 2: Polymer Crosslinking
Another significant application is in the field of polymer chemistry where this compound is employed as a crosslinking agent for thermosetting resins. This application enhances the mechanical strength and chemical resistance of plastics used in automotive and construction industries. The incorporation of this compound into polymer matrices has been shown to improve thermal stability significantly .
Applications in Advanced Materials
- Organic Electronics :
- Micropatterned Surfaces :
Propriétés
Numéro CAS |
1072-19-1 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
Clé InChI |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
SMILES canonique |
CCCCCC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















